![molecular formula C15H12Cl2N2OS B5622541 2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)
2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole, often involves condensation reactions, where key precursors like o-phenylenediamine are condensed with carboxylic acids or their derivatives. For example, the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles involves the condensation of 5-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ones with ammonium acetate under azeotropic reaction conditions (Homma et al., 1997).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The substitution on the benzimidazole core, such as the 2-[(3,4-dichlorobenzyl)thio] and 5-methoxy groups, significantly influences the compound's electronic and steric properties, affecting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which allow for further functionalization of the molecule. The presence of electron-donating or withdrawing groups on the benzimidazole core influences its reactivity in these reactions. For example, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves structural determination through techniques like FTIR, NMR, and mass spectroscopy, indicating the compound's susceptibility to various chemical modifications (Gowda et al., 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, are crucial for their application in different fields. These properties can be tailored by modifying the substituents on the benzimidazole core. The crystal and molecular structure of certain derivatives, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, have been determined through X-ray diffraction, providing insights into their structural features and potential applications (Hranjec et al., 2012).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-20-10-3-5-13-14(7-10)19-15(18-13)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYVCCAJBLVHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-1H-benzimidazole |
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